molecular formula C19H18BrN3OS B2863651 N-(4-bromophenyl)-2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 851131-91-4

N-(4-bromophenyl)-2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No. B2863651
CAS RN: 851131-91-4
M. Wt: 416.34
InChI Key: JDJNGFSEZDIQNL-UHFFFAOYSA-N
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Description

“N-(4-bromophenyl)-2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide” is a complex organic compound. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms present in many important biological compounds. It also contains a thioacetamide group and a bromophenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazole ring, the thioacetamide group, and the bromophenyl group. The exact structure would depend on the specific arrangement and bonding of these groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the bromine atom on the phenyl ring could be reactive in certain conditions, and the sulfur atom in the thioacetamide group could also participate in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase its molecular weight and potentially its boiling point. The presence of the imidazole ring could influence its solubility in water .

Scientific Research Applications

Synthesis and Anticancer Activity

Synthesis of Derivatives and Anticancer Activities

Research has focused on synthesizing derivatives of compounds structurally related to N-(4-bromophenyl)-2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide and testing their anticancer activities. For instance, derivatives have been synthesized and tested against a panel of 60 different human tumor cell lines, showing reasonable anticancer activity, particularly against melanoma-type cell lines (Duran & Demirayak, 2012). This indicates a promising avenue for further exploration of similar compounds in cancer research.

Antitumor Activity and Synthesis

Evaluation of Antitumor Activity

Further studies have developed N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with different heterocyclic ring systems, demonstrating considerable anticancer activity against selected cancer cell lines. This highlights the potential of these compounds in developing new antitumor agents (Yurttaş, Tay, & Demirayak, 2015).

Chemical Properties and Reactivity

pKa Determination of Derivatives

The chemical properties, including the acidity constants (pKa) of similar acetamide derivatives, have been determined, providing valuable information on their reactivity and potential interaction with biological targets. The study of these properties helps in understanding the compound's behavior in biological systems (Duran & Canbaz, 2013).

Novel Syntheses and Applications

Cascade Reactions for Heterocycles Synthesis

Utilizing thioureido-acetamides, researchers have developed methods for synthesizing various heterocycles, indicating a broad range of chemical transformations that such compounds can undergo. These methodologies offer pathways for creating diverse molecular structures potentially useful in drug discovery and development (Schmeyers & Kaupp, 2002).

Antimicrobial and Quantum Calculations

Antimicrobial Activity and Quantum Calculations

Some studies have focused on the antimicrobial activity of similar compounds, alongside conducting quantum calculations to predict reactivity. This dual approach helps in identifying promising antimicrobial agents while understanding their electronic properties (Fahim & Ismael, 2019).

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. Compounds containing an imidazole ring are found in many biologically active molecules, so it’s possible that this compound could have some biological activity .

Future Directions

The potential applications and future directions for this compound would depend on its physical, chemical, and biological properties. Further studies would be needed to fully understand these properties and to explore potential uses .

properties

IUPAC Name

N-(4-bromophenyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3OS/c1-13-9-14(2)11-17(10-13)23-8-7-21-19(23)25-12-18(24)22-16-5-3-15(20)4-6-16/h3-11H,12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJNGFSEZDIQNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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